Bradilan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bradilan involves the reaction of nicotinic acid with fructose under specific conditions. The process typically requires the use of a catalyst and controlled temperature to ensure the proper formation of the tetranicotinoylfructose compound. The reaction is carried out in an organic solvent, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bradilan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of analogs with varying biological activities .
Scientific Research Applications
Bradilan has been extensively studied for its applications in various fields:
Chemistry: In synthetic chemistry, this compound is used as a precursor for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: this compound’s effects on cellular processes and its potential as a therapeutic agent are subjects of ongoing research.
Medicine: Clinically, this compound has been used to treat peripheral vascular diseases, and its lipid-lowering effects have been investigated in patients with hyperlipidemia
Industry: In the pharmaceutical industry, this compound is used in the formulation of drugs aimed at improving vascular health and managing conditions related to poor blood circulation
Mechanism of Action
Bradilan exerts its effects primarily through its vasodilatory action. It works by relaxing the smooth muscles in blood vessels, leading to increased blood flow. The molecular targets of this compound include various receptors and enzymes involved in the regulation of vascular tone. It also influences lipid metabolism, contributing to its lipid-lowering effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Bradilan include other nicotinic acid derivatives and vasodilators such as:
Nicotinic Acid: Known for its lipid-lowering effects and used in the treatment of hyperlipidemia.
Pentoxifylline: Another vasodilator used to improve blood flow in patients with peripheral vascular disease.
Cilostazol: A phosphodiesterase inhibitor with vasodilatory and antiplatelet properties
Uniqueness of this compound
What sets this compound apart from these similar compounds is its unique combination of vasodilatory and lipid-lowering effects. This dual action makes it particularly useful in managing conditions that involve both poor blood circulation and abnormal lipid levels .
Properties
IUPAC Name |
[5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFSXZKBMCSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860159 |
Source
|
Record name | 1,3,4,6-Tetra-O-(pyridine-3-carbonyl)hex-2-ulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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